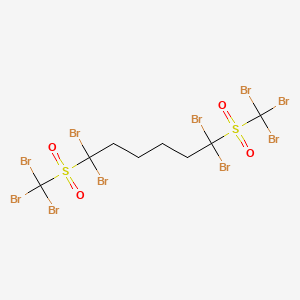
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane is a chemical compound known for its unique structure and properties. It contains a total of 32 atoms, including 8 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 10 bromine atoms
Analyse Chemischer Reaktionen
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups in the compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane can be compared with other similar compounds, such as:
1,1,6,6-Tetrabromohexane: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,6-Dibromo-1,6-bis(tribromomethanesulfonyl)hexane: Contains fewer bromine atoms, resulting in different reactivity and applications.
1,1,6,6-Tetrabromo-1,6-bis(methanesulfonyl)hexane: Lacks the additional bromine atoms in the sulfonyl groups, affecting its chemical properties.
The uniqueness of this compound lies in its high bromine content and the presence of both bromine and sulfonyl functional groups, which contribute to its diverse reactivity and applications.
Eigenschaften
CAS-Nummer |
163341-65-9 |
|---|---|
Molekularformel |
C8H8Br10O4S2 |
Molekulargewicht |
1031.3 g/mol |
IUPAC-Name |
1,1,6,6-tetrabromo-1,6-bis(tribromomethylsulfonyl)hexane |
InChI |
InChI=1S/C8H8Br10O4S2/c9-5(10,23(19,20)7(13,14)15)3-1-2-4-6(11,12)24(21,22)8(16,17)18/h1-4H2 |
InChI-Schlüssel |
HTKBGSQOFFFLJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br)CC(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
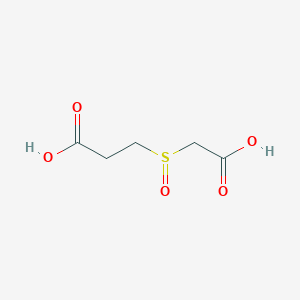

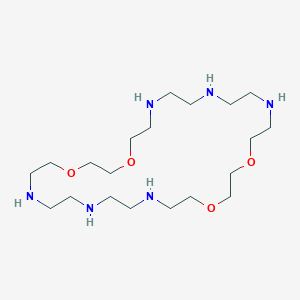
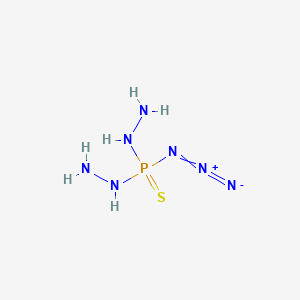
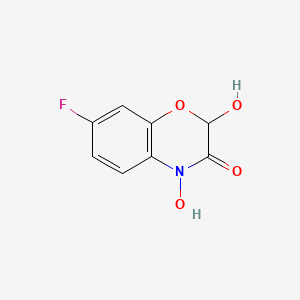
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
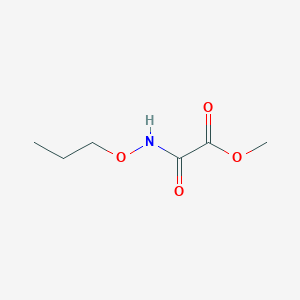
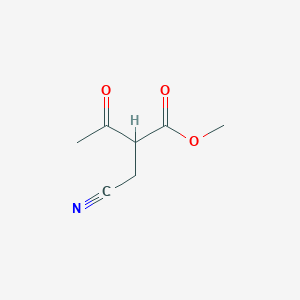
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)


